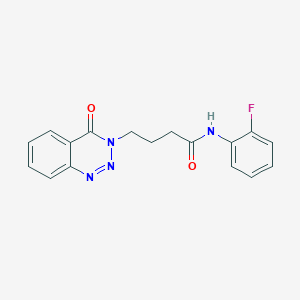

![molecular formula C21H17FN4O B6424199 1-[(4-fluorophenyl)methyl]-3-(2-{imidazo[1,2-a]pyridin-2-yl}phenyl)urea CAS No. 2034290-22-5](/img/structure/B6424199.png)

1-[(4-fluorophenyl)methyl]-3-(2-{imidazo[1,2-a]pyridin-2-yl}phenyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Imidazo[1,2-a]pyridines are an important class of fused nitrogen-bridged heterocyclic compounds due to the broad spectrum of biological activity profiles displayed . They are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The most effective protocols for metal-free direct synthesis of imidazo[1,2-a]pyridines, crucial target products and key intermediates, have been developed in the past decade .

Molecular Structure Analysis

Imidazo[1,2-a]pyridines are fused bicyclic 5–6 heterocycles . They are considered as privileged structures because of their occurrence in many natural products .

Chemical Reactions Analysis

Considerable efforts have been devoted in the past decade to the development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core . These include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .

Applications De Recherche Scientifique

Antibacterial Activity

Imidazole derivatives have been reported to show antibacterial activity . They could be used in the development of new antibacterial drugs.

Antimycobacterial Activity

Some imidazole derivatives have shown antimycobacterial activity, which means they could potentially be used in the treatment of diseases caused by mycobacteria, such as tuberculosis .

Anti-inflammatory Activity

Imidazole derivatives can also exhibit anti-inflammatory properties . This makes them potential candidates for the development of new anti-inflammatory drugs.

Antitumor Activity

Imidazole derivatives have been found to have antitumor properties . They could be used in the development of new anticancer drugs.

Antidiabetic Activity

Some imidazole derivatives have shown antidiabetic activity . They could potentially be used in the treatment of diabetes.

Antiallergic Activity

Imidazole derivatives can exhibit antiallergic properties . This makes them potential candidates for the development of new antiallergic drugs.

Antipyretic Activity

Imidazole derivatives can also have antipyretic (fever-reducing) properties . They could be used in the development of new antipyretic drugs.

Antiviral Activity

Imidazole derivatives have been found to have antiviral properties . They could be used in the development of new antiviral drugs.

Mécanisme D'action

Target of Action

The compound 1-[(4-fluorophenyl)methyl]-3-(2-{imidazo[1,2-a]pyridin-2-yl}phenyl)urea is a heterocyclic compound that contains an imidazole ring . Imidazole derivatives have been known to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities

Mode of Action

The mode of action of imidazole derivatives can vary depending on the specific derivative and its biological activity. For example, some imidazole derivatives act as inhibitors of certain enzymes, while others may interact with cell receptors

Biochemical Pathways

Imidazole derivatives can affect various biochemical pathways depending on their specific biological activity. For example, some imidazole derivatives used as antifungal agents can inhibit the synthesis of ergosterol, a key component of fungal cell membranes

Pharmacokinetics

The pharmacokinetics of a compound refers to how it is absorbed, distributed, metabolized, and excreted (ADME) in the body. Imidazole derivatives are generally highly soluble in water and other polar solvents, which can influence their absorption and distribution

Result of Action

The result of action of a compound refers to the molecular and cellular effects of its action. For example, an imidazole derivative that acts as an enzyme inhibitor could result in decreased activity of that enzyme, leading to changes in cellular processes

Action Environment

The action environment of a compound refers to how environmental factors influence its action, efficacy, and stability. Factors such as pH, temperature, and the presence of other substances can affect the action of a compound

Orientations Futures

The serious ecological problems nowadays provoke scientists to search environmentally benign synthetic strategies as much as possible . This has led to the development of eco-friendly metal-free direct formation of derivatives with an imidazo[1,2-a]pyridine skeleton . The future of imidazo[1,2-a]pyridines lies in the development of more efficient and environmentally friendly synthetic methods .

Propriétés

IUPAC Name |

1-[(4-fluorophenyl)methyl]-3-(2-imidazo[1,2-a]pyridin-2-ylphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17FN4O/c22-16-10-8-15(9-11-16)13-23-21(27)25-18-6-2-1-5-17(18)19-14-26-12-4-3-7-20(26)24-19/h1-12,14H,13H2,(H2,23,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCFXDITZCUUGFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CN3C=CC=CC3=N2)NC(=O)NCC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Fluorobenzyl)-3-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)urea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

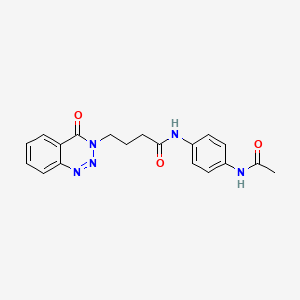

![2-({1-[2-hydroxy-2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazol-4-yl}formamido)acetamide](/img/structure/B6424119.png)

![2-[4-(1H-indole-3-carbonyl)piperazin-1-yl]-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B6424129.png)

![5-cyclopropyl-2-{4-[2-(thiophen-3-yl)acetyl]piperazin-1-yl}-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B6424134.png)

![2-benzoyl-N-[2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)ethyl]benzamide](/img/structure/B6424137.png)

![N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]furan-2-carboxamide](/img/structure/B6424157.png)

![N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]benzamide](/img/structure/B6424162.png)

![1-(2-chloro-4-methylphenyl)-3-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]urea](/img/structure/B6424163.png)

![benzyl N-[2-oxo-2-(3-phenylazepan-1-yl)ethyl]carbamate](/img/structure/B6424187.png)

![3-(4-ethoxyphenyl)-N-(2-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6424195.png)

![1-{1-[3-(2-chloro-6-fluorophenyl)propanoyl]azetidin-3-yl}piperidine-4-carboxamide](/img/structure/B6424200.png)

![1-(3-chloro-2-methylbenzenesulfonyl)-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine](/img/structure/B6424210.png)

![N-(3-chlorophenyl)-3-(3-oxopiperazin-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B6424216.png)